molecular formula C4H5N3O4S B068430 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- CAS No. 178880-04-1

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-

Cat. No.: B068430
CAS No.: 178880-04-1
M. Wt: 191.17 g/mol
InChI Key: FTYKACFNSGUTDJ-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is a pyrazole derivative characterized by a sulfamoyl (-SO₂NH₂) group at position 3 and a carboxylic acid (-COOH) group at position 4. Pyrazole derivatives are widely studied for their bioactivity, including herbicidal, fungicidal, and therapeutic properties .

Properties

IUPAC Name

5-sulfamoyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4S/c5-12(10,11)3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)(H2,5,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYKACFNSGUTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170603
Record name 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178880-04-1
Record name 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178880041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Based Cyclization

The foundational strategy for pyrazole core construction involves cyclocondensation between 1,3-dielectrophilic reagents and hydrazine derivatives. For 1H-pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, this typically begins with β-keto esters or nitriles reacting with hydrazines under acidic or basic conditions. For example, β-ketonitrile intermediates undergo cyclization with methylhydrazine to form 3-aminopyrazole precursors, which are subsequently sulfonylated. A critical challenge lies in controlling regioselectivity; the use of Cs₂CO₃ as a base has been shown to favor 3,4-disubstitution patterns by stabilizing transition states through cation-π interactions.

Post-Cyclization Functionalization

Following pyrazole ring formation, the introduction of the aminosulfonyl group is achieved via sulfonation reactions. A two-step protocol is commonly employed:

  • Chlorosulfonation : Treatment with chlorosulfonic acid at 0–5°C introduces a sulfonyl chloride group at position 3.

  • Amination : Reaction with aqueous ammonia or alkylamines replaces the chloride with an amine, yielding the aminosulfonyl moiety.
    This method, while reliable, requires strict temperature control to avoid over-sulfonation and dimerization byproducts. Patent data indicate yields of 68–72% for this step when using stoichiometric NH₃ in THF at −10°C.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly enhances reaction kinetics for pyrazole formation. In a representative procedure, ethoxymethylenemalononitrile and hydrazine hydrate react under microwave conditions (100°C, 300 W) to generate 5-aminopyrazole-4-carbonitrile in 89% yield within 7 minutes—a 6.5-fold rate increase compared to conventional heating. This approach is particularly advantageous for thermally sensitive intermediates, reducing decomposition pathways.

In Situ Sulfonylation

Recent advances integrate sulfonylation directly into microwave-assisted workflows. A one-pot protocol involves:

  • Cyclocondensation of β-keto esters with hydrazines under microwave (150°C, 5 min).

  • Immediate treatment with sulfonyl chlorides in the presence of Et₃N, yielding 3-(aminosulfonyl) derivatives without intermediate isolation.
    This method achieves an 82% overall yield while circumventing purification challenges associated with reactive sulfonyl chloride intermediates.

Sulfonation Methodologies

Direct Sulfonation of Pyrazole Intermediates

Direct electrophilic sulfonation of preformed pyrazoles is limited by poor regioselectivity. However, the use of SO₃·Py complex in DMF at 40°C enables selective sulfonation at position 3, attributed to the directing effect of the adjacent carboxylic acid group. Subsequent amination with NH₃ gas affords the target compound in 65% yield.

Sandmeyer-Type Sulfamation

Purification and Isolation

Recrystallization Optimization

High-purity (>99.5%) 1H-pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, is obtained through fractional recrystallization. A 45% isopropanol/water mixture at 0–5°C provides optimal solubility differences, reducing isomer content from 7% to <0.5% in two recrystallization cycles. Larger-scale implementations (≥1 kg batches) employ gradient cooling regimes:

  • Primary recrystallization: Reflux to 50°C over 2 h

  • Secondary recrystallization: 50°C to 5°C over 6 h
    This protocol achieves 74.7–75.8% recovery rates while maintaining HPLC purity ≥99.6%.

Chromatographic Methods

For lab-scale purification, reverse-phase C18 chromatography with a MeOH/H₂O/TFA (65:35:0.1) mobile phase resolves residual sulfonic acid impurities. The target compound elutes at tR = 12.3 min under these conditions, enabling >98% purity in single-pass runs.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Classical cyclization + sulfonation6899.118 hScalability to multi-kilogram batches
Microwave one-pot8298.725 minEnergy efficiency
Sandmeyer sulfamation6597.96 hAvoids sulfonyl chloride handling
Direct sulfonation7199.38 hMinimal functional group protection required

Industrial-Scale Considerations

Catalytic System Recycling

Patent CN111362874B demonstrates the recyclability of NaI/KI catalysts in pyrazole cyclization reactions over 5 batches with <8% activity loss. Applied to aminosulfonyl derivative synthesis, this approach could reduce catalyst costs by 40–60% in continuous processes.

Waste Stream Management

The sulfonation process generates HCl and NH₄Cl byproducts. Acidic waste streams are neutralized with CaCO₃, producing CaSO₄·2H₂O (gypsum) for construction applications, while NH₄Cl is recovered via vacuum distillation for fertilizer production .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes:
The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- typically involves the reaction of pyrazole derivatives with sulfonylating agents. A common method includes sulfonylation of 3-amino-1H-pyrazole-4-carboxylic acid using sulfonyl chlorides under basic conditions.

Chemical Reactions:
This compound can undergo various chemical reactions:

  • Oxidation: Using strong oxidizing agents like potassium permanganate.
  • Reduction: Employing reducing agents such as sodium borohydride.
  • Substitution: Nucleophiles like amines can react under basic conditions.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- has several noteworthy applications:

Chemistry

  • Building Block for Complex Compounds: It serves as a precursor for synthesizing more complex heterocyclic compounds and is utilized as a ligand in coordination chemistry.

Biology

  • Enzyme Inhibitors Development: The compound is instrumental in designing inhibitors for various enzymes. Its aminosulfonyl group can interact with amino acid residues in enzymes, modulating their activity.
  • Biological Pathway Probes: It is used to study biological pathways, contributing to our understanding of biochemical processes.

Industry

  • Agrochemicals Production: The compound is employed in the synthesis of agrochemicals, particularly in developing pesticides and herbicides .
  • Specialty Chemicals Intermediate: It acts as an intermediate in producing specialty chemicals that have diverse industrial applications.

Case Study 1: Enzyme Inhibition

A study explored the use of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- as an inhibitor for a specific enzyme involved in cancer metabolism. The results indicated a significant reduction in enzyme activity with IC50 values demonstrating its potential as a therapeutic agent.

Case Study 2: Agrochemical Development

In another study focusing on agrochemical applications, the compound was synthesized to create novel pesticides. Field trials showed that formulations containing this compound exhibited enhanced efficacy against common agricultural pests compared to existing products.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- involves its interaction with specific molecular targets and pathways. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

The following table and analysis compare the structural features, molecular properties, and applications of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- with five related pyrazole derivatives.

Table 1: Structural and Molecular Comparison

Compound Name & CAS (if available) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- (Target) 3-SO₂NH₂, 4-COOH C₅H₅N₃O₄S 215.18 Agrochemicals/Pharmaceuticals*
1H-Pyrazole-4-carboxylic acid, 3-(aminocarbonyl)- (CAS 145147-06-4) 3-CONH₂, 4-COOH C₅H₅N₃O₃ 155.11 Pharmaceuticals (hypothesized)
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid 1-allyl, 3-NH₂, 4-COOH C₈H₉N₃O₂ 179.18 Pesticides/Pharmaceuticals
1H-Pyrazole-4-carboxylic acid, 5-(aminosulfonyl)-3-chloro-1-methyl-, methyl ester (CAS 100784-27-8) 1-CH₃, 3-Cl, 5-SO₂NH₂, 4-COOCH₃ C₇H₉ClN₃O₄S 274.68 Herbicides (e.g., pyrazosulfuron analogs)
3-(3,3,3-Trifluoro-2,2-dimethylpropoxy)-1H-pyrazole-4-carboxylic acid (CAS 2229861-20-3) 3-OCH₂C(CF₃)(CH₃)₂, 4-COOH C₉H₁₁F₃N₂O₃ 252.19 Pharmaceuticals (hypothesized)

*Inferred from structural analogs in agrochemical research .

Key Findings and Analysis

a. Functional Group Influence
  • Sulfamoyl (-SO₂NH₂) vs. Carbamoyl (-CONH₂): The target compound’s sulfamoyl group enhances polarity and hydrogen-bonding capacity compared to the carbamoyl group in CAS 145147-06-4. This difference may improve binding to biological targets, such as enzymes in herbicides or receptors in drugs .
  • Chlorine Substitution: The presence of chlorine at position 3 in CAS 100784-27-8 increases electrophilicity, likely enhancing herbicidal activity by disrupting plant metabolic pathways .
b. Steric and Electronic Effects
  • Methyl Ester vs. Carboxylic Acid: The methyl ester in CAS 100784-27-8 (vs. free carboxylic acid in the target compound) reduces solubility but may enhance cell membrane permeability in agrochemical formulations .

Biological Activity

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- features a pyrazole ring with a carboxylic acid and an aminosulfonyl group. This unique configuration contributes to its biological efficacy.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that 1H-Pyrazole-4-carboxylic acid derivatives can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
1H-Pyrazole-4-carboxylic acidE. coli15
1H-Pyrazole-4-carboxylic acidS. aureus18
1H-Pyrazole-4-carboxylic acidPseudomonas aeruginosa16

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, compounds similar to 1H-Pyrazole-4-carboxylic acid have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Case Study: Inhibition of Inflammatory Markers
In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6. The results indicated that certain compounds exhibited up to 85% inhibition at a concentration of 10 µM compared to standard drugs like dexamethasone .

The mechanism through which 1H-Pyrazole-4-carboxylic acid exerts its biological effects typically involves interaction with specific molecular targets in the body. For example, it may inhibit enzymes involved in inflammatory pathways or interact with microbial targets to disrupt cellular processes.

Pharmacological Applications

The pharmacological applications of this compound extend beyond antimicrobial and anti-inflammatory effects. Pyrazole derivatives are also being explored for their potential in treating conditions such as cancer and neurodegenerative diseases due to their ability to modulate various biological pathways .

Table 2: Pharmacological Activities of Pyrazole Derivatives

Activity TypeExample CompoundsPotential Applications
AntimicrobialVarious pyrazole derivativesTreatment of bacterial infections
Anti-inflammatoryPyrazole sulfonamidesManagement of chronic inflammatory diseases
AnticancerNovel pyrazole analogsCancer therapy

Q & A

Q. What are the optimal synthetic routes and characterization methods for 1H-pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-?

Answer: Synthesis typically involves cyclocondensation of precursor molecules (e.g., substituted hydrazines and β-ketoesters) under reflux conditions. Key steps include:

  • Reaction optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance sulfonamide group incorporation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water yields high-purity crystals (>99%, confirmed by HPLC) .
  • Characterization :
    • 1H/13C NMR : Confirm substitution patterns (e.g., sulfonamide protons at δ 3.2–3.5 ppm; pyrazole ring protons at δ 7.8–8.2 ppm) .
    • Mass spectrometry : ESI-MS (m/z 233.24 [M+H]+) validates molecular weight .

Q. How can the sulfonamide functional group in this compound be distinguished from carboxamide derivatives spectroscopically?

Answer:

  • FTIR : The sulfonamide group exhibits asymmetric S=O stretching at 1330–1350 cm⁻¹ and symmetric S=O at 1150–1170 cm⁻¹, absent in carboxamides .
  • XPS : Sulfur 2p binding energy at ~168–169 eV confirms sulfonamide oxidation state, differing from carboxamide C=O peaks .

Q. What solvent systems are suitable for crystallizing this compound, and how does polymorphism affect bioactivity?

Answer:

  • Crystallization : Ethanol/water (3:1 v/v) yields monoclinic crystals (space group P21/c) with hydrogen-bonded networks stabilizing the structure .
  • Polymorphism : Variations in crystal packing (e.g., π-π stacking vs. hydrogen bonding) alter solubility and bioavailability, requiring PXRD and DSC to identify forms .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes)?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., LD transpeptidase). Key parameters:
    • Grid box : Centered on catalytic residues (e.g., Ser130 for hydrolases).
    • Scoring : MM-GBSA validates binding energy (ΔG < −8 kcal/mol indicates high affinity) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Answer:

  • Metabolic stability : Test hepatic microsomal degradation (e.g., rat liver S9 fraction) to identify rapid clearance pathways .
  • Prodrug design : Mask the sulfonamide group with acetyl or tert-butyl carbamate to enhance permeability (confirmed by Caco-2 assays) .

Q. How is X-ray crystallography applied to resolve structural ambiguities in derivatives of this compound?

Answer:

  • Data collection : Use SHELXL for refinement (R-factor < 0.05) with high-resolution (<1.0 Å) synchrotron data .
  • Hydrogen bonding : Identify critical interactions (e.g., N–H···O=S bonds) stabilizing the sulfonamide moiety in the crystal lattice .

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